molecular formula C11H16N2O3S B2379098 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline CAS No. 927995-87-7

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline

Cat. No. B2379098
CAS RN: 927995-87-7
M. Wt: 256.32
InChI Key: UGERPWCSDOTZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid” is a solid substance with a molecular weight of 269.32 .


Molecular Structure Analysis

The InChI code for “3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid” is 1S/C12H15NO4S/c1-9-4-5-10 (12 (14)15)8-11 (9)13-6-2-3-7-18 (13,16)17/h4-5,8H,2-3,6-7H2,1H3, (H,14,15) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid” is a solid substance . Its molecular weight is 269.32 .

Scientific Research Applications

Heterocyclic Compounds and Disease Treatment

Thiazinanes, including derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, are crucial in the field of heterocyclic compounds. They exhibit significant potential in treating diseases, such as anti-HIV activity, which could be effective for anti-AIDS treatments. Other derivatives show promise in various medical applications, including analgesic, antibiotic, and anticoagulant uses (Hassan et al., 2020).

Synthesis and Biological Activity

A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized. These compounds exhibit notable antibacterial and DPPH radical scavenging activities, indicating potential in the development of new antibacterial agents (Zia-ur-Rehman et al., 2009).

Antimicrobial and Anticancer Applications

Compounds like 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones, which are related to the chemical structure , have been synthesized and evaluated for their biological activity against various bacteria. Some of these compounds have shown significant activity against Bacillus subtilis, suggesting potential antimicrobial applications. Additionally, they have exhibited moderate to good inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Zia-ur-Rehman et al., 2006).

Flavor Modification in Food and Beverage Applications

Structurally related flavors like 3-((4-amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide have been evaluated for their safety in food and beverage applications. These compounds showed minimal oxidative metabolism, poor absorption, rapid elimination, and no genotoxic concerns in vitro and in vivo studies, suggesting their potential for use as safe flavor modifiers (Arthur et al., 2015).

Safety and Hazards

The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid” is associated with several hazard statements including H302, H315, H319, and H335 . These codes represent specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed .

properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(12)8-10(11)13-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGERPWCSDOTZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methoxyaniline

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